3-(Isothiocyanatomethyl)heptane

説明

Synthesis Analysis

The synthesis of hepta-O-acetyl-β-lactosyl isothiocyanate represents a significant advancement in the field of organic chemistry, particularly in the synthesis of isothiocyanate derivatives. The process involves the introduction of an isothiocyanate group into a lactose derivative, which could potentially be applied to other compounds, such as 3-(Isothiocyanatomethyl)heptane. The structural determination of the synthesized compound was achieved using X-ray crystallography, which confirmed the orthorhombic system and specific cell dimensions, indicating a precise and methodical approach to molecular synthesis .

Molecular Structure Analysis

The molecular structure of the synthesized hepta-O-acetyl-β-lactosyl isothiocyanate was meticulously determined through X-ray crystallography. The compound was found to crystallize in an orthorhombic system with defined cell dimensions and space group, which provides a clear understanding of the spatial arrangement of atoms within the molecule. This level of detail in structural analysis is crucial for understanding the properties and potential reactivity of isothiocyanate compounds, including 3-(Isothiocyanatomethyl)heptane .

Chemical Reactions Analysis

The study of the addition reactions of heptamethylsilagermazane and heptamethylsilastannazane with isocyanates or isothiocyanates reveals the nuanced reactivity of isothiocyanate groups with various organometallic compounds. The research highlights the influence of substituents on heterocumulenes and the migratory aptitudes of metal groups, which are factors that would also be relevant in the reactions involving 3-(Isothiocyanatomethyl)heptane. The spectroscopic elucidation of the addition products provides insights into the potential chemical behavior of isothiocyanate compounds in the presence of different metals .

Physical and Chemical Properties Analysis

The electrochemical behavior of hepta-O-acetyl-β-lactosyl isothiocyanate was investigated, revealing that both double-stranded DNA (dsDNA) and single-stranded DNA (ssDNA) have a significant reduction effect on the peak current of the compound. This suggests that the isothiocyanate compound interacts with DNA primarily through electrostatic binding. Such findings are essential for understanding the physical and chemical properties of isothiocyanate compounds, which could be extrapolated to similar molecules like 3-(Isothiocyanatomethyl)heptane, especially in the context of their interaction with biological molecules .

科学的研究の応用

Reactivity in Heteroallene Capture

A study by Jobbins et al. (2023) explores the reactivity of tetrel functionalized heptapnictogen clusters, specifically focusing on their interaction with isocyanates, an isothiocyanate, and CO2. This research highlights the potential of these clusters, including compounds related to 3-(Isothiocyanatomethyl)heptane, in capturing various heteroallenes. These findings could have implications in areas such as greenhouse gas capture and chemical synthesis (Jobbins et al., 2023).

Catalysis in Isomerization Reactions

Research conducted by Shkurenok et al. (2015) on Pt/WO3/ZrO2 Catalysts for n-Heptane Isomerization provides insights into the role of heptane compounds in catalysis. While not directly involving 3-(Isothiocyanatomethyl)heptane, this research is relevant in understanding how similar heptane compounds can be used in catalytic processes, particularly in isomerization reactions (Shkurenok et al., 2015).

Formation and Stability of Mesophases

The study by Demenev et al. (2010) on Hexagonal Columnar Mesophases of a Benzotristhiophene Derivative, which includes analysis of heptane solutions, provides valuable information on the formation and stability of mesophases. This research may offer insights into the behavior of similar compounds like 3-(Isothiocyanatomethyl)heptane in forming stable structures under various conditions (Demenev et al., 2010).

Synthesis and Properties of Morpholine Derivatives

Walker et al. (2012) investigated the synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate, a morpholine-based compound. This research is pertinent in understanding the synthetic pathways and properties of bicyclic compounds, potentially applicable to the study of 3-(Isothiocyanatomethyl)heptane (Walker et al., 2012).

Coordination of Transition Metal Centers

Petrukhina et al. (2005) explored spirocyclic sulfur and selenium ligands in the coordination of transition metal centers. The study provides insights into the coordination chemistry of heptane derivatives, which is essential for understanding the potential applications of 3-(Isothiocyanatomethyl)heptane in metal coordination and catalysis (Petrukhina et al., 2005).

Ionization Cross-Sections in Mass Spectrometry

Vacher et al. (2010) conducted a study on the electron impact ionization cross-sections of n-heptane, which is relevant to understanding the ionization properties of similar heptane derivatives like 3-(Isothiocyanatomethyl)heptane. This research is particularly significant for applications in mass spectrometry and chemical analysis (Vacher et al., 2010).

Safety And Hazards

3-(Isothiocyanatomethyl)heptane is classified as dangerous, with hazard statements including H302, H312, H315, H317, H318, H332, H334, H335 . These codes indicate various hazards, including harm if swallowed or inhaled, skin irritation, and eye damage . It should be handled with appropriate safety measures .

特性

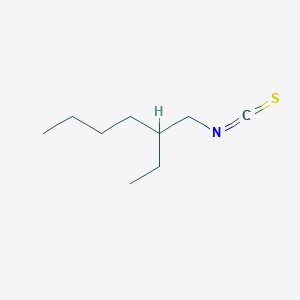

IUPAC Name |

3-(isothiocyanatomethyl)heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NS/c1-3-5-6-9(4-2)7-10-8-11/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEYDQLSVHQXDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585338 | |

| Record name | 3-(Isothiocyanatomethyl)heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Isothiocyanatomethyl)heptane | |

CAS RN |

21663-56-9 | |

| Record name | 3-(Isothiocyanatomethyl)heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。